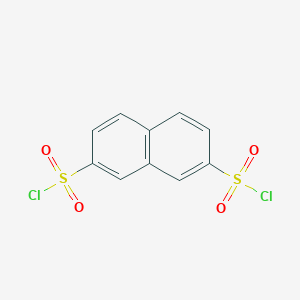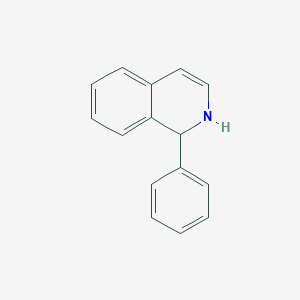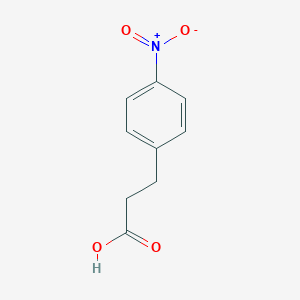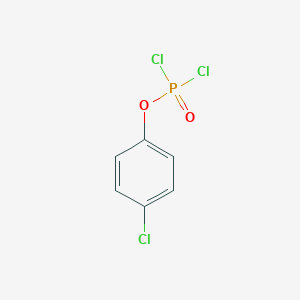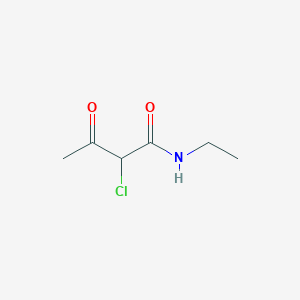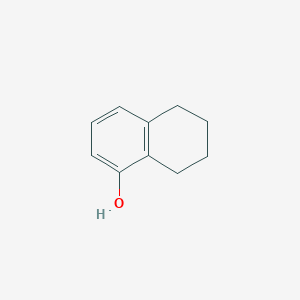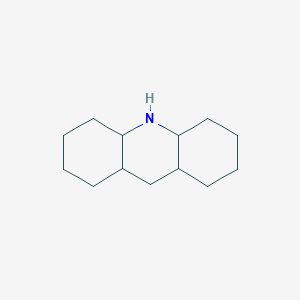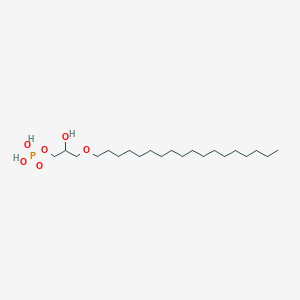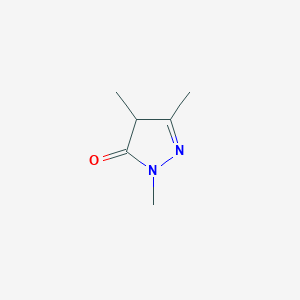
2-Pyrazolin-5-one, 1,3,4-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrazolin-5-one, 1,3,4-trimethyl- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as 'Acetamidoazobenzene' and '4-Methyl-1-phenyl-3-pyrazolin-5-one'. It is a yellow crystalline powder that is soluble in organic solvents like ethanol and chloroform.
Scientific Research Applications
2-Pyrazolin-5-one, 1,3,4-trimethyl- has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of analytical chemistry. This compound is used as a reagent for the determination of various metals like copper, nickel, and cobalt. It is also used as a reagent for the determination of nitrite ions in water.
Another significant application of 2-Pyrazolin-5-one, 1,3,4-trimethyl- is in the field of medicinal chemistry. This compound has been reported to possess various biological activities like anti-inflammatory, analgesic, and antipyretic activities. It has also been reported to possess antitumor and antioxidant activities.
Mechanism Of Action
The mechanism of action of 2-Pyrazolin-5-one, 1,3,4-trimethyl- is not well understood. However, it is believed that this compound exerts its biological activities by inhibiting the production of inflammatory mediators like prostaglandins and cytokines. It is also believed to scavenge free radicals and prevent oxidative damage to cells.
Biochemical And Physiological Effects
2-Pyrazolin-5-one, 1,3,4-trimethyl- has been reported to possess various biochemical and physiological effects. It has been reported to reduce inflammation and pain in animal models of inflammation. It has also been reported to reduce fever in animal models of pyrexia.
Advantages And Limitations For Lab Experiments
One of the significant advantages of using 2-Pyrazolin-5-one, 1,3,4-trimethyl- in lab experiments is its low toxicity. This compound is relatively safe to handle and does not pose a significant risk to human health. Another advantage is its high solubility in organic solvents, which makes it easy to use in various experimental procedures.
However, one of the limitations of using this compound in lab experiments is its limited stability. This compound is relatively unstable and can decompose over time, leading to inaccurate results. Another limitation is its high cost, which can make it challenging to use in large-scale experiments.
Future Directions
There are various future directions for the study of 2-Pyrazolin-5-one, 1,3,4-trimethyl-. One of the significant directions is the study of its potential applications in the field of nanotechnology. This compound has been reported to possess excellent reducing properties, which make it a potential candidate for the synthesis of nanoparticles.
Another future direction is the study of its potential applications in the field of drug discovery. This compound has been reported to possess various biological activities, which make it a potential lead compound for the development of new drugs.
Conclusion
In conclusion, 2-Pyrazolin-5-one, 1,3,4-trimethyl- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been extensively studied for its potential applications in analytical chemistry and medicinal chemistry. It has been reported to possess various biological activities like anti-inflammatory, analgesic, and antipyretic activities. However, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Synthesis Methods
The synthesis of 2-Pyrazolin-5-one, 1,3,4-trimethyl- can be achieved through various methods. One of the commonly used methods is the reaction between 4-methyl-1-phenyl-3-pyrazolin-5-one and methyl iodide in the presence of a base like potassium carbonate. Another method involves the reaction between 4-methyl-1-phenyl-3-pyrazolin-5-one and acetic anhydride in the presence of a catalyst like sulfuric acid. This method is known as the Perkin reaction.
properties
CAS RN |
17826-82-3 |
|---|---|
Product Name |
2-Pyrazolin-5-one, 1,3,4-trimethyl- |
Molecular Formula |
C6H10N2O |
Molecular Weight |
126.16 g/mol |
IUPAC Name |
2,4,5-trimethyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C6H10N2O/c1-4-5(2)7-8(3)6(4)9/h4H,1-3H3 |
InChI Key |
CACWZFVIOGIBFP-UHFFFAOYSA-N |
SMILES |
CC1C(=NN(C1=O)C)C |
Canonical SMILES |
CC1C(=NN(C1=O)C)C |
synonyms |
2,4-Dihydro-2,4,5-trimethyl-3H-pyrazol-3-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



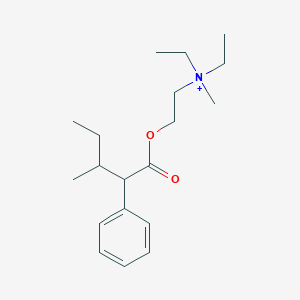
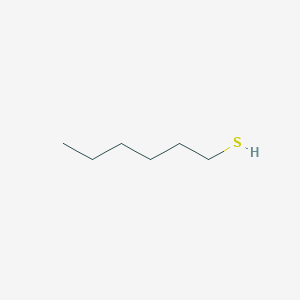

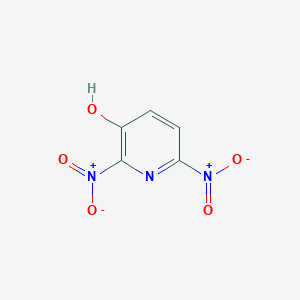
![Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-one](/img/structure/B106889.png)
